molecular formula C15H25NO B3990710 N-[2-(1-adamantyl)ethyl]propanamide

N-[2-(1-adamantyl)ethyl]propanamide

Cat. No.: B3990710
M. Wt: 235.36 g/mol
InChI Key: RUCIKNOEKQNLIG-UHFFFAOYSA-N
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Description

“N-[2-(1-adamantyl)ethyl]propanamide” is a complex organic compound. It is a derivative of propanamide . Propanamide, also known as propionamide, is an amide of propanoic acid and has the chemical formula CH3CH2C=O(NH2) . The “N-[2-(1-adamantyl)ethyl]” part of the compound indicates that it has an adamantyl group, which is a bulky, three-dimensional structure, attached to the nitrogen of the propanamide .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . The adamantyl group can be introduced through various methods, such as the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene .


Molecular Structure Analysis

The molecular structure of “this compound” would be a combination of the structures of propanamide and adamantane. Propanamide has a simple linear structure with a carbonyl (C=O) and an amine (NH2) group . Adamantane, on the other hand, has a unique, three-dimensional structure that resembles a cage .


Chemical Reactions Analysis

Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas . The adamantyl group in “this compound” could potentially influence the reactivity of the compound and lead to different reaction pathways .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by both the propanamide and adamantyl parts of the molecule. For instance, propanamide is very soluble in water . The adamantyl group, due to its bulky, hydrophobic nature, could potentially decrease the solubility of the compound .

Mechanism of Action

The mechanism of action of “N-[2-(1-adamantyl)ethyl]propanamide” would depend on its intended use. As a derivative of propanamide, it might share some of the properties of amides. However, the presence of the adamantyl group could significantly alter its behavior .

Safety and Hazards

The safety and hazards associated with “N-[2-(1-adamantyl)ethyl]propanamide” would depend on various factors such as its reactivity, toxicity, and handling procedures. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for “N-[2-(1-adamantyl)ethyl]propanamide” could involve exploring its potential applications in various fields. For instance, the adamantyl group is known to enhance the properties of various materials, so “this compound” could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-14(17)16-4-3-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCIKNOEKQNLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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